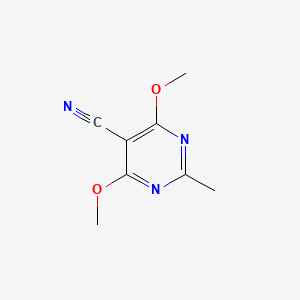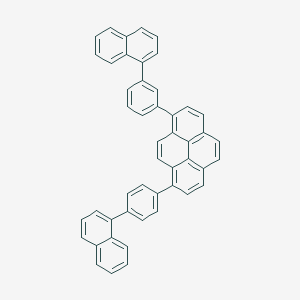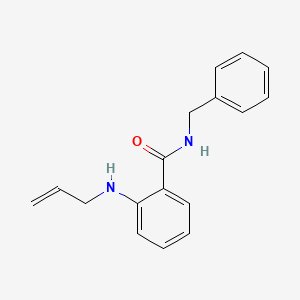
4,6-Dimethoxy-2-methylpyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethoxy-2-methylpyrimidine-5-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2-methylpyrimidine-5-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-amino-4,6-dimethoxypyrimidine with a suitable nitrile source under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a phase transfer catalyst, with dimethyl carbonate as the methylating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and catalysts is preferred to minimize the environmental impact.
化学反応の分析
Types of Reactions
4,6-Dimethoxy-2-methylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various reduced derivatives.
科学的研究の応用
4,6-Dimethoxy-2-methylpyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,6-Dimethoxy-2-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: Known for its biological activity and use as a precursor in various syntheses.
2-Amino-4,6-dimethoxypyrimidine: Used in the synthesis of pesticides and other chemicals.
Uniqueness
4,6-Dimethoxy-2-methylpyrimidine-5-carbonitrile is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its dimethoxy and carbonitrile groups make it a versatile compound for various synthetic and research applications.
特性
CAS番号 |
5571-01-7 |
|---|---|
分子式 |
C8H9N3O2 |
分子量 |
179.18 g/mol |
IUPAC名 |
4,6-dimethoxy-2-methylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H9N3O2/c1-5-10-7(12-2)6(4-9)8(11-5)13-3/h1-3H3 |
InChIキー |
NZXKFEZGUIIUBV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C(=N1)OC)C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101674.png)
![6-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13101676.png)
![9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B13101681.png)

![tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B13101688.png)
![6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13101699.png)



![2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B13101734.png)



![Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101765.png)
